2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
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Overview
Description
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is a synthetic organic compound characterized by the presence of a difluoroethyl ketone group and a pyrrolidinyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like acetonitrile. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl phenyl moiety may enhance binding affinity and specificity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a trifluoroethyl group and a piperidinyl moiety.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrolidinyl group but with different functional groups.
Uniqueness
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its difluoroethyl ketone group, which imparts distinct chemical reactivity and potential biological activity. The combination of the difluoroethyl group with the pyrrolidinyl phenyl moiety enhances its versatility in various applications.
This compound’s unique structural features and diverse reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C12H13F2NO |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)11(16)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2 |
InChI Key |
WCALVAXXKLHIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(F)F |
Origin of Product |
United States |
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